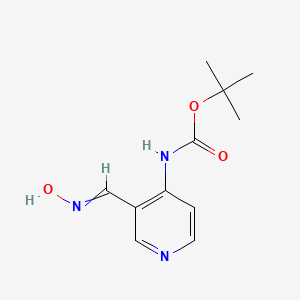![molecular formula C19H13N3O2 B12626111 2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione CAS No. 918636-77-8](/img/structure/B12626111.png)
2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is notable for its unique structure, which combines an indene-dione core with a dihydroimidazoquinazoline moiety. This structural combination imparts the compound with distinctive chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of an indene-dione derivative with a dihydroimidazoquinazoline precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and signaling pathways.
作用机制
The mechanism of action of 2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione involves the inhibition of key enzymes such as PI3K and HDAC. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the PI3K/AKT signaling pathway and the epigenetic regulation of gene expression through HDAC inhibition .
相似化合物的比较
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Shares the dihydroimidazoquinazoline core but lacks the indene-dione moiety.
Indene-1,3-dione: Contains the indene-dione core but lacks the dihydroimidazoquinazoline moiety.
PI3K/HDAC Dual Inhibitors: Other compounds designed to inhibit both PI3K and HDAC, such as pictilisib and vorinostat.
Uniqueness
The uniqueness of 2-(2,3-Dihydroimidazo[1,2-c]quinazolin-5-yl)-1H-indene-1,3(2H)-dione lies in its dual inhibitory activity against PI3K and HDAC, which makes it a promising candidate for the development of novel anticancer therapies. Its structural combination of an indene-dione core with a dihydroimidazoquinazoline moiety also provides a versatile scaffold for further chemical modifications and optimization .
属性
CAS 编号 |
918636-77-8 |
|---|---|
分子式 |
C19H13N3O2 |
分子量 |
315.3 g/mol |
IUPAC 名称 |
2-(2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)indene-1,3-dione |
InChI |
InChI=1S/C19H13N3O2/c23-16-11-5-1-2-6-12(11)17(24)15(16)19-21-14-8-4-3-7-13(14)18-20-9-10-22(18)19/h1-8,15H,9-10H2 |
InChI 键 |
RKLZXOJFINTWPE-UHFFFAOYSA-N |
规范 SMILES |
C1CN2C(=NC3=CC=CC=C3C2=N1)C4C(=O)C5=CC=CC=C5C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12626049.png)
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)


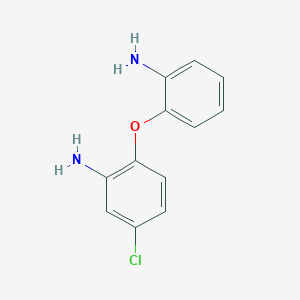
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
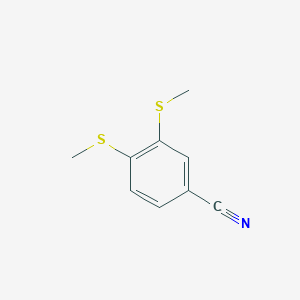
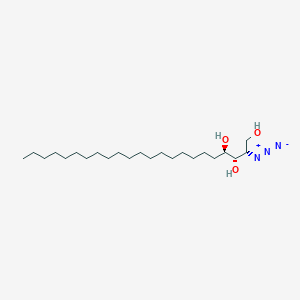
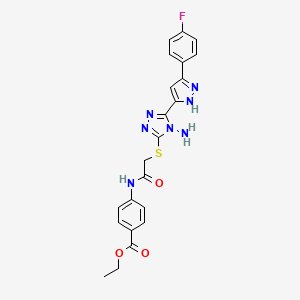
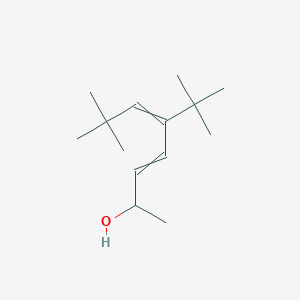
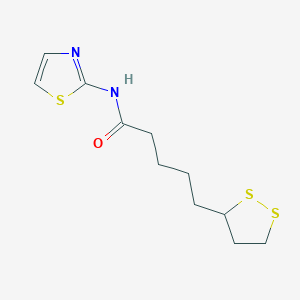
![2-[3-(3-Methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B12626101.png)

